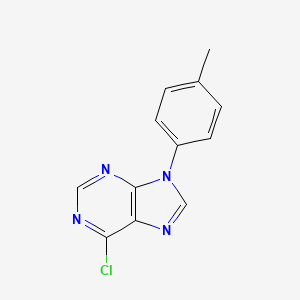

6-chloro-9-(p-tolyl)-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

123201-00-3 |

|---|---|

Molecular Formula |

C12H9ClN4 |

Molecular Weight |

244.68 g/mol |

IUPAC Name |

6-chloro-9-(4-methylphenyl)purine |

InChI |

InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3 |

InChI Key |

LHJDQEDPBWFXPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 9 P Tolyl 9h Purine and Analogues

Strategies for Halogenation at the Purine (B94841) C6 Position

The conversion of the readily available purine precursor, hypoxanthine (B114508) (a 6-oxopurine), to a 6-halopurine is a crucial step in the synthesis of many biologically active purine derivatives. This transformation is most commonly achieved through deoxygenative chlorination.

Deoxygenative Chlorination of 6-Oxopurines

The direct conversion of the carbonyl group at the C6 position of 6-oxopurines, such as hypoxanthine, into a chloro substituent is a widely employed synthetic strategy. Phosphorus oxychloride (POCl₃) is the most common reagent for this deoxygenative chlorination. researchgate.netprepchem.com The reaction typically involves heating the 6-oxopurine with neat phosphorus oxychloride, often in the presence of a high-boiling tertiary amine like N,N-dimethylaniline. researchgate.netprepchem.comgoogle.com The tertiary amine is thought to act as a catalyst and to neutralize the hydrogen chloride generated during the reaction.

The general reaction involves the phosphorylation of the oxygen atom of the purine's amide group by phosphorus oxychloride, forming a highly reactive intermediate. Subsequent nucleophilic attack by a chloride ion leads to the displacement of the phosphate (B84403) group and the formation of the 6-chloropurine (B14466). nih.gov

A typical procedure involves refluxing hypoxanthine with an excess of phosphorus oxychloride and N,N-dimethylaniline for a specific duration. prepchem.comgoogle.com After the reaction, the excess phosphorus oxychloride is removed under reduced pressure, and the product, 6-chloropurine, is often isolated as its hydrochloride salt by treatment with hydrogen chloride in an organic solvent. prepchem.com The free base can then be obtained by neutralization.

| Starting Material | Reagents | Conditions | Product | Yield |

| Hypoxanthine | POCl₃, N,N-dimethylaniline | Reflux, 20 min | 6-Chloropurine hydrochloride | 99% prepchem.com |

| Hypoxanthine | POCl₃, N,N-dimethylaniline | Reflux, 40 min | 6-Chloropurine | 84% google.com |

| Acetylhypoxanthine | POCl₃, Tertiary amine | 100-105 °C, 4-8 h | 6-Chloropurine | High google.com |

Table 1: Examples of Deoxygenative Chlorination of 6-Oxopurines

Other Halogenation Approaches

While deoxygenative chlorination with phosphorus oxychloride is the most prevalent method, other reagents and strategies can also be employed for the halogenation of the purine C6 position. For instance, the synthesis of 2,6-dichloropurine (B15474) from xanthine (B1682287) (a 2,6-dioxopurine) also utilizes phosphorus oxychloride, demonstrating the applicability of this reagent for di-halogenation when multiple oxo groups are present. researchgate.net

Alternative chlorinating agents such as bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic amine catalyst have also been reported for the synthesis of 6-chloropurine from hypoxanthine. patsnap.com This method offers an alternative to the use of phosphorus oxychloride. Furthermore, the synthesis of 6-bromopurine (B104554) from hypoxanthine has been achieved, indicating that other phosphoryl halides (e.g., POBr₃) can be used for the introduction of different halogens at the C6 position. researchgate.net

N9-Arylation Approaches for Purines

The introduction of an aryl substituent at the N9 position of the purine core is a key step in the synthesis of 6-chloro-9-(p-tolyl)-9H-purine. Several methods have been developed for this transformation, ranging from classic metal-catalyzed cross-coupling reactions to more modern visible-light-mediated approaches.

Metal-Catalyzed C-N Cross-Coupling Reactions (e.g., Cu-mediated, Pd/Ni catalysis)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the N-arylation of purines.

Copper-Mediated N-Arylation: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds. Modern variations of this reaction offer milder conditions and broader substrate scope. For the N9-arylation of purines, copper(I) and copper(II) catalysts are commonly used in conjunction with a ligand. For example, an efficient method for the N-arylation of purines with aryl halides is catalyzed by copper(I) and 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen) in aqueous DMF or ethanol. rsc.orgnih.gov This reaction generally proceeds with high selectivity for the N9-position. rsc.orgnih.gov Copper(II) acetate (B1210297) in the presence of a ligand like phenanthroline has also been used to couple purines with arylboronic acids, again showing a preference for N9-arylation.

Palladium and Nickel-Catalyzed N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for the N-arylation of heterocycles, including purines. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with the N-H bond of the purine. Nickel catalysis has also emerged as a viable alternative for C-N cross-coupling reactions. nih.gov These methods are valued for their high efficiency and functional group tolerance.

| Purine Substrate | Arylating Agent | Catalyst/Ligand | Base | Conditions | Product |

| Purine | Aryl halide | Cu(I)/BHPhen | - | Aqueous DMF/Ethanol | 9-Arylpurine rsc.orgnih.gov |

| Purine | Arylboronic acid | Cu(OAc)₂/Phenanthroline | - | - | 9-Arylpurine |

| 6-Chloropurine | Aryl halide | Pd catalyst/Phosphine ligand | Base | - | 6-Chloro-9-arylpurine |

Table 2: Examples of Metal-Catalyzed N9-Arylation of Purines

Visible Light-Induced Oxidative Coupling of Purines with Arenes

In recent years, photoredox catalysis has emerged as a powerful and sustainable approach to organic synthesis. A metal-free, visible-light-induced method for the direct N9-arylation of purines with non-activated arenes has been developed. ccspublishing.org.cnresearchgate.net This method utilizes an acridinium (B8443388) photocatalyst under an air atmosphere at room temperature. ccspublishing.org.cn The proposed mechanism involves the photo-excited catalyst oxidizing the arene to a radical cation, which then couples with the N9-H of the purine. ccspublishing.org.cn This approach is highly atom-economical as it does not require pre-functionalized arylating agents or external oxidants. ccspublishing.org.cnresearchgate.net

| Purine Substrate | Arene | Photocatalyst | Conditions | Product |

| 9H-Purine | Non-activated arene | Acridinium salt | Blue light, air, room temp. | 9-Arylpurine ccspublishing.org.cn |

Table 3: Visible Light-Induced N9-Arylation of Purines

Microwave-Assisted Protocols for N9-Arylation

Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times and improve yields. This technology has been successfully applied to the N-arylation of purines. Microwave irradiation can accelerate traditional metal-catalyzed cross-coupling reactions, allowing for the rapid synthesis of libraries of 9-arylpurine derivatives. For instance, the SNAr reaction of 6-chloropurines with various nucleophiles, including those that could lead to N-arylated products, can be promoted by microwave irradiation. nih.gov These protocols are often compatible with a range of functional groups on the aryl moiety.

Regioselectivity Considerations in N9-Arylation

A critical step in the synthesis of 6-chloro-9-(p-tolyl)-9H-purine is the introduction of the p-tolyl group onto the purine ring. Purines possess multiple nitrogen atoms (N1, N3, N7, and N9) that are potential sites for alkylation and arylation. However, for many biological applications, substitution at the N9 position is desired. The reaction of purines with electrophiles often yields a mixture of isomers, with the N9 and N7 isomers being the most common. google.com

Achieving high regioselectivity for N9-arylation is therefore a significant focus in synthetic design. Research has shown that copper-mediated N-arylation of purines with arylboronic acids can proceed with complete regioselectivity. For instance, treating a purine with an arylboronic acid in the presence of copper(II) acetate efficiently forms the 9-arylpurine as the sole regioisomer. patsnap.comresearchgate.net This high selectivity for the N9 position is a notable advantage in streamlining the synthesis of compounds like 6-chloro-9-(p-tolyl)-9H-purine.

The choice of catalyst, base, and ligands can significantly influence the outcome of these reactions. For the N-arylation of 6-chloropurines specifically, using phenanthroline as the base has been shown to yield only the N9-arylated product. researchgate.net Even with a competing functional group, such as a 2-amino group, the N9-arylation remains highly selective. researchgate.net

In contrast to arylation, alkylation reactions of purines are often less regioselective, frequently producing mixtures of N9 and N7 isomers. google.comnih.gov The ratio of these isomers can be influenced by the steric hindrance of substituents on the purine ring. Larger groups at the C6 position tend to favor N9 alkylation by sterically hindering the N7 position. nih.gov This principle can be exploited to improve the regioselectivity of N9 substitution.

| Method | Reagents | Selectivity | Reference |

| Copper-mediated N-arylation | Arylboronic acids, Copper(II) acetate | Complete N9 regioselectivity | patsnap.comresearchgate.net |

| Copper-catalyzed N-arylation | Aryl halides, Cu(I), 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen) | High selectivity for N9-position | nih.gov |

| Alkylation | Alkyl halides | Mixture of N9 and N7 isomers | google.comnih.gov |

Stepwise and Convergent Synthesis of 6-Chloro-9-(p-tolyl)-9H-Purine

The synthesis of 6-chloro-9-(p-tolyl)-9H-purine can be approached through both stepwise and convergent strategies.

A stepwise synthesis typically involves the initial construction of the purine ring system, followed by sequential modifications. In the context of 6-chloro-9-(p-tolyl)-9H-purine, a common stepwise approach begins with the synthesis of 6-chloropurine. This can be achieved by treating hypoxanthine with a chlorinating agent like phosphoryl chloride. google.com Following the formation of 6-chloropurine, the p-tolyl group is introduced at the N9 position, often through a regioselective arylation reaction as described in the previous section.

Combinatorial and Library Synthesis Approaches for Substituted Purines

The purine scaffold is a common feature in many biologically active molecules, making it an attractive target for combinatorial chemistry and the generation of compound libraries for drug discovery. researchgate.netdoaj.org These approaches aim to rapidly synthesize a large number of structurally related compounds for high-throughput screening.

Solution-phase parallel synthesis has been successfully employed to create libraries of polysubstituted purines. One strategy involves a key intermediate, a 6-sulfur-substituted pyrimidine (B1678525), which allows for the sequential introduction of various substituents. This method combines the construction and modification of the purine ring to maximize structural diversity. researchgate.net

Solid-phase synthesis offers another powerful tool for generating purine libraries. In this approach, the purine core or a precursor is attached to a solid support (a resin bead), and subsequent reactions are carried out in a stepwise fashion. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. Various strategies have been developed for the solid-phase synthesis of purine derivatives, with different linkers allowing for attachment at various positions on the purine ring. doaj.org This methodology has been used to prepare libraries of 2,6,9-trisubstituted purines. capes.gov.br

These combinatorial approaches are invaluable for exploring the structure-activity relationships of purine derivatives by enabling the systematic variation of substituents at different positions of the purine ring.

Advanced Synthetic Strategies for Purine Analogues

Beyond traditional synthetic methods, a range of advanced strategies have been developed for the synthesis and functionalization of purine analogues, offering greater efficiency and access to novel chemical space.

Synthesis from Diaminomaleonitrile, Urea, Imidazole (B134444), and Pyrimidine Derivatives

The fundamental purine structure can be constructed from various acyclic and heterocyclic precursors. Diaminomaleonitrile (DAMN) , a simple and prebiotically relevant molecule, can serve as a starting material for the synthesis of purines. mdpi.com Its chemical structure provides the necessary atoms to form the imidazole portion of the purine ring.

The synthesis of purines from imidazole precursors is a well-established method. nih.gov For instance, appropriately substituted 4,5-diaminoimidazoles can be cyclized with various one-carbon sources to form the pyrimidine ring of the purine. Similarly, pyrimidine derivatives are key intermediates in many purine syntheses. researchgate.netnih.gov A common strategy involves the construction of a 4,5-diaminopyrimidine, which is then cyclized to form the imidazole ring. This approach allows for the introduction of substituents on the pyrimidine ring prior to the formation of the final purine. researchgate.netgoogle.com

| Precursor | Description |

| Diaminomaleonitrile (DAMN) | An acyclic precursor that can be used to construct the imidazole portion of the purine ring. mdpi.com |

| Imidazole derivatives | Substituted imidazoles, such as 4,5-diaminoimidazoles, can be cyclized to form the purine ring system. nih.gov |

| Pyrimidine derivatives | Substituted pyrimidines, particularly 4,5-diaminopyrimidines, are common intermediates that are cyclized to form the imidazole ring of the purine. researchgate.netnih.gov |

Functionalization via Direct C-H Bond Activation

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including purines. acs.orgscispace.com This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, by directly converting a C-H bond into a new C-C or C-heteroatom bond.

For purines, C-H activation can be directed to specific positions on the ring. For example, the C8-H bond of the imidazole ring is a common site for functionalization. acs.org Palladium and copper catalysts are often employed to facilitate these transformations. Direct C-H arylation allows for the introduction of aryl groups onto the purine ring without the need for a pre-existing leaving group. nih.gov This methodology has been used for the direct C6-H arylation of purines with arylboronic acids. acs.org

Furthermore, C-H activation can be used to introduce other functional groups. For instance, a direct regioselective C-H cyanation of purines has been developed, affording 8-cyanated purine derivatives. mdpi.com These advanced synthetic methods provide efficient and versatile routes to novel purine analogues that may not be easily accessible through traditional synthetic approaches.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles of SAR in Purine (B94841) Chemistry

The structure-activity relationship (SAR) for any given molecule describes the connection between its chemical structure and its biological activity. wikipedia.org In purine chemistry, SAR studies are essential for developing new drugs by modifying the purine scaffold. nih.govcollaborativedrug.com The purine molecule, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, serves as a foundational structure for creating derivatives with potential therapeutic effects, such as anticancer or antiviral agents. nih.govresearchgate.net

Key principles of SAR in purine chemistry involve:

Modification of the Purine Ring: Introducing, removing, or altering chemical groups at different positions on the purine ring can significantly change the molecule's biological effects. wikipedia.org

Interaction with Biological Targets: The functional and pharmacological properties of purines are often due to their interaction with specific receptors, such as adenosine (B11128) receptors (ADORAs), or enzymes. nih.gov Chemical modifications influence how these molecules bind to their targets.

Predicting Biological Activity: By analyzing the SAR of a series of compounds, researchers can identify which structural features are linked to specific biological activities. collaborativedrug.com This knowledge guides the synthesis of new compounds with enhanced potency or selectivity. wikipedia.orgcollaborativedrug.com

For instance, modifications to the purine ring of adenine (B156593) or the nucleoside adenosine can influence anticancer activity. nih.gov Similarly, SAR studies have been instrumental in developing selective antagonists for various adenosine receptors by identifying the key chemical features required for binding. nih.gov

Impact of Substituents at Purine C6 Position on Biological Activity

The C6 position of the purine ring is a critical site for substitution, and the nature of the group at this position profoundly influences the molecule's biological profile.

Replacing the C6-chloro group with various amine substituents is a widely used strategy to generate diverse purine derivatives with a range of biological activities. The nature of the amine at this position can dictate the compound's therapeutic potential, including anticancer and immunostimulatory effects.

Anticancer Activity: Novel C6-cyclo secondary amine substituted purine steroid-nucleoside analogues have been synthesized by displacing the C6 chloro group with cyclic secondary amines like pyrrolidines, piperidine, morpholine, and piperazines. nih.gov Certain derivatives, specifically those incorporating piperazine moieties, exhibited significant cytotoxicity against human prostate cancer (PC-3) cell lines. nih.gov

Immunostimulatory Activity: A series of 6-substituted purinyl amino acids were evaluated for their ability to stimulate cytotoxic T lymphocytes (CTLs). nih.gov The activity was found to be dependent on the nature of the 6-substituent on the purine ring. For example, [[5-[6-(N,N-dimethylamino)purin-9-yl]pentoxy]-carbonyl]D-arginine displayed potent in vitro stimulation of CTLs. nih.gov This indicates that the substituent at the C6 position is a key determinant of the compound's immunostimulatory properties. nih.gov

Influence of Aryl Group at Purine N9 Position on Activity

The introduction of an aryl group at the N9 position can influence the biological activity of purine derivatives through both steric and electronic effects.

Steric Effects: The size and conformation of the N9-aryl group can impact how the molecule fits into the binding pocket of a target protein or nucleic acid. In the development of inhibitors for the endoplasmic reticulum Hsp90 paralog Grp94, modifications at the N9-position were explored to improve properties like aqueous solubility. nih.gov The crystal structure of one inhibitor revealed that polar amino acids near the exit of the binding pocket could potentially form hydrogen bonds with a hydrophilic N9-substituent, suggesting that the steric and chemical nature of this group is key for interaction. nih.gov

Electronic Effects and Binding Affinity: In a study designing purine derivatives as inhibitors of the HIV-1 Tat-TAR interaction, a series of compounds with different aryl groups at the N9 position were synthesized. nih.gov The results showed that the nature of the N9-aryl group affected the binding affinities between the compounds and TAR RNA, indicating that electronic properties of the aryl ring play a role in the molecular recognition process. nih.gov

2D and 3D QSAR Models for Substituted Purines

Quantitative structure-activity relationship (QSAR) models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. wikipedia.org Both 2D and 3D QSAR models are powerful tools for understanding the SAR of substituted purines and for designing new, more potent inhibitors.

3D-QSAR Studies: In a study on 2,6,9-trisubstituted purine derivatives with anticancer properties, 3D-QSAR models were developed to analyze the structural requirements for antitumor activity. mdpi.com The models revealed that steric properties had a greater contribution (70%) to the cytotoxic activity than electronic properties (30%). mdpi.com This analysis concluded that an arylpiperazinyl system at the C6 position was beneficial for activity, whereas bulky groups at the C2 position were unfavorable. mdpi.com These models demonstrated high predictive capability, as shown by their statistical parameters. mdpi.com

2D-QSAR Studies: A 2D-QSAR study was conducted on a series of substituted purine analogues as inhibitors of c-Src tyrosine kinase. tandfonline.com The best QSAR model developed showed a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. tandfonline.com The model indicated that descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were positively correlated with activity, while the SsOHcount was negatively correlated. researchgate.net These models provide valuable insights for designing more potent kinase inhibitors before their synthesis. tandfonline.comresearchgate.net

Table 1: Statistical Parameters of a CoMFA Model for Anticancer Purine Derivatives This table is based on data from a 3D-QSAR study on 2,6,9-trisubstituted purine derivatives against the K-562 cancer cell line.

| Parameter | Value | Description |

|---|---|---|

| q² | 0.791 | Cross-validated correlation coefficient, indicating good internal predictability. |

| r² | 0.969 | Non-cross-validated correlation coefficient, indicating a strong fit of the model. |

| SEE | 0.127 | Standard error of estimation, a measure of the model's accuracy. |

| F-value | 120.354 | F-test value, indicating the statistical significance of the model. |

| r²_pred | 0.968 | Predictive r² for the external test set, indicating high external predictability. |

| Steric Contribution | 70% | The relative contribution of steric fields to the model. |

| Electrostatic Contribution | 30% | The relative contribution of electrostatic fields to the model. |

Source: Data adapted from 3D-QSAR analysis of 2,6,9-trisubstituted purine derivatives. mdpi.com

Table 2: Descriptors in a 2D-QSAR Model for c-Src Tyrosine Kinase Inhibitors This table highlights the key molecular descriptors and their correlation with biological activity in a developed 2D-QSAR model.

| Descriptor | Correlation | Interpretation |

|---|---|---|

| SsCH3E-index | Positive | Relates to the electronic properties and presence of methyl groups. |

| H-Donor Count | Positive | The number of hydrogen bond donors in the molecule. |

| T_2_Cl_3 | Positive | A topological descriptor related to the presence of chlorine atoms. |

| SsOHcount | Negative | The number of hydroxyl groups, which negatively impacts activity in this model. |

Source: Data adapted from 2D-QSAR studies on substituted purine derivatives. tandfonline.comresearchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to be active at a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positively or negatively ionizable groups.

For a series of active 9-aryl-purine analogs, a pharmacophore model can be generated by aligning the low-energy conformations of these molecules and identifying the common chemical features. This model can then be used as a 3D query to screen virtual compound libraries to identify new potential inhibitors with diverse chemical scaffolds but the same essential pharmacophoric features.

A hypothetical pharmacophore model for a kinase inhibitor based on the 6-chloro-9-(p-tolyl)-9H-purine scaffold might include:

A hydrogen bond acceptor feature corresponding to one of the nitrogen atoms in the purine ring.

A hydrophobic feature corresponding to the chloro-substituent.

An aromatic ring feature corresponding to the tolyl group.

Correlation of Structural Modifications with Inhibitory Potency

Systematic structural modifications of the 6-chloro-9-(p-tolyl)-9H-purine scaffold and the subsequent evaluation of the inhibitory potency of the resulting analogs provide direct insights into the SAR.

Modifications at the 6-position: Replacing the chloro group with other halogens (F, Br, I) or with small alkyl or alkoxy groups can probe the steric and electronic requirements at this position. The high electronegativity of the chlorine atom often contributes to a key hydrogen bond interaction in the active site of kinases.

Modifications of the 9-aryl substituent:

Positional Isomers: Moving the methyl group on the phenyl ring from the para to the ortho or meta position can reveal the importance of the substituent's location for optimal binding.

Electronic Effects: Introducing electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -CF₃, -NO₂) groups on the phenyl ring can modulate the electronic properties of the aryl moiety and its interaction with the target.

Steric Effects: Varying the size of the substituent at the para-position (e.g., from methyl to ethyl, isopropyl, or tert-butyl) can help to define the steric limits of the binding pocket.

The following interactive table presents hypothetical data illustrating the correlation of structural modifications with inhibitory potency for a series of 6-chloro-9-aryl-9H-purines.

| Compound | R (Substituent on Phenyl Ring) | IC₅₀ (nM) | pIC₅₀ |

| 1 | H | 150 | 6.82 |

| 2 (6-chloro-9-(p-tolyl)-9H-purine) | 4-CH₃ | 85 | 7.07 |

| 3 | 4-OCH₃ | 70 | 7.15 |

| 4 | 4-CF₃ | 200 | 6.70 |

| 5 | 3-CH₃ | 110 | 6.96 |

| 6 | 2-CH₃ | 300 | 6.52 |

These hypothetical data suggest that a small, electron-donating group at the para-position of the phenyl ring is favorable for inhibitory activity.

Biological Activities and Molecular Mechanisms of Action Pre Clinical/in Vitro/in Vivo Research

Purine (B94841) Derivatives as Enzyme Inhibitors

The versatility of the purine scaffold has made it a "privileged structure" in medicinal chemistry, particularly for targeting enzymes involved in cell signaling and proliferation. By modifying the substituents at various positions on the purine rings, researchers have developed potent and selective inhibitors for several key enzyme families. These compounds often function as ATP-competitive inhibitors, binding to the adenosine (B11128) triphosphate (ATP) pocket of enzymes and blocking their catalytic activity. nih.gov This mechanism is central to their function in modulating cellular pathways that are often dysregulated in diseases such as cancer.

Kinase Inhibition by Substituted Purines

Protein kinases are crucial regulators of signal transduction pathways, and their deregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, kinase inhibition has become a major strategy in drug development. Substituted purines have emerged as a prominent class of kinase inhibitors, with extensive research demonstrating their ability to target a wide range of kinases involved in cell cycle control and signal transduction.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently linked to uncontrolled cell proliferation in cancer. nih.govmdpi.com This makes them an important target for the development of new anticancer drugs. nih.gov Following the discovery of early purine-based inhibitors like Olomoucine, a wide variety of trisubstituted purine derivatives have been synthesized, leading to highly potent CDK inhibitors. nih.gov

Research has focused on 2,6,9-trisubstituted purines, which have shown significant inhibitory activity against various CDKs. semanticscholar.orgnih.gov For example, modifications at the C-2, N-9, and C-6 positions of the purine scaffold have been explored to enhance potency and selectivity. nih.gov One study detailed a series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives, with compound 6b showing strong cytotoxicity in a human melanoma cell line that correlated with robust CDK1 and CDK2 inhibition. nih.gov Another series of 2,6,9-trisubstituted purines, characterized by an alkynyl substituent at C-2 and various anilino/benzylamino groups at C-6, also demonstrated strong inhibitory activity against CDK1-cyclin B, with IC₅₀ values as low as 60 nM. semanticscholar.org

The antiproliferative potential of these compounds is often linked to their ability to inhibit CDKs. nih.gov Novel 6-substituted 2-(4′-sulfamoylanilino)purines were designed as competitive inhibitors acting at the ATP binding site of CDK2, with some derivatives showing 10–80-fold greater inhibition of CDK2 compared to CDK1. acs.org Similarly, newly designed 2,6,9-trisubstituted purines have been identified as potent CDK12 inhibitors, showing strong antiproliferative activity against both trastuzumab-sensitive and trastuzumab-resistant HER2+ breast cancer cells. nih.gov

| Compound Class | Target Kinase(s) | Reported Activity/Finding | Reference |

|---|---|---|---|

| 2,6,9-Trisubstituted purines (C-2 alkynylated) | CDK1-cyclin B | Compounds 4e and 5e exhibited IC₅₀ of 60 nM. | semanticscholar.org |

| 2-Substituted-6-biarylmethylamino-9-cyclopentylpurines | CDK1, CDK2 | Compound 6b showed strong cytotoxicity correlated with robust CDK1/2 inhibition. | nih.gov |

| 6-Substituted 2-(4′-sulfamoylanilino)purines | CDK2 over CDK1 | Achieved 10–80-fold greater inhibition of CDK2 compared to CDK1. | acs.org |

| 2,6,9-Trisubstituted purines | CDK12 | Potent antiproliferative activity against HER2+ breast cancer cells (GI₅₀ values < 50 nM). | nih.gov |

The non-receptor tyrosine kinase c-Src is a proto-oncogene that plays a critical role in regulating diverse cellular processes such as cell division, motility, and survival. nih.gov Its overexpression is common in many cancers and often correlates with malignant potential. nih.gov Purine derivatives have been successfully developed as potent inhibitors of c-Src.

One strategy integrated combinatorial library design, virtual screening, and chemical synthesis to discover novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. nih.gov This effort led to the synthesis of thirty-two compounds, all of which showed potent activity, with IC₅₀ values ranging from 0.02 µM to 3.14 µM. nih.gov Another study identified a novel series of potent dual Src/Abl kinase inhibitors based on a 9-(arenethenyl)purine core that bind to the inactive, "DFG-out" conformation of the kinases. acs.org Extensive structure-activity relationship (SAR) studies led to the discovery of potent inhibitors, with compound 3g inhibiting Src and Abl with IC₅₀ values of 3.8 nM and 5.7 nM, respectively. acs.org

The development of highly selective c-Src inhibitors remains a challenge, as most also inhibit other kinases like c-Abl. nih.gov However, strategies focusing on unique features of the c-Src kinase, such as its "open" phosphate-binding loop (P-loop), have led to the design of more selective probes. nih.gov

| Compound Class | Target(s) | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| Novel purine derivatives | c-Src | 0.02 µM to 3.14 µM | nih.gov |

| 9-(Arenethenyl)purines (e.g., compound 3g ) | Src, Abl | 3.8 nM (Src), 5.7 nM (Abl) | acs.org |

| Saracatinib (AZD0530) | Src family kinases | 2.7 to 11 nM | medchemexpress.com |

| PP2 | Lck, Fyn (Src family) | 4 nM (Lck), 5 nM (Fyn) | medchemexpress.com |

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a vital role in cellular proliferation and differentiation. nih.gov Uncontrolled auto-phosphorylation of EGFR leads to increased cell growth and is a key driver in many cancers. nih.gov The pyrimidine (B1678525) system, a core component of the purine structure, is considered a bioisostere of the purine in ATP, allowing related compounds to effectively enter the ATP binding site and inhibit kinase function. nih.gov

A series of novel 9-heterocyclyl substituted 9H-purine derivatives were designed as inhibitors of mutant EGFR (L858R/T790M/C797S), a major challenge in overcoming drug resistance in non-small cell lung cancer (NSCLC). nih.gov The most potent compound, D9 , inhibited this triple-mutant EGFR with an IC₅₀ value of 18 nM and showed anti-proliferative activity against HCC827 cells with an IC₅₀ of 0.00088 µM. nih.gov

Structural activity relationship (SAR) studies have highlighted the importance of specific substitutions on the purine ring for EGFR inhibition. For instance, among various N9-substituents, compounds with a cyclopentyl moiety at the N9 position of the purine ring demonstrated the most significant antiproliferative activity and inhibitory potential against EGFR. nih.gov This is attributed to the cyclopentyl group establishing favorable hydrophobic contact within the kinase domain. nih.gov

| Compound Class | Target(s) | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| 9-Heterocyclyl substituted 9H-purines (Compound D9 ) | EGFRL858R/T790M/C797S | 18 nM | nih.gov |

| Purine-Hydrazone Scaffolds (N9-cyclopentyl) | EGFR, HER2 | N9-cyclopentyl group enhanced binding affinity. | nih.gov |

| 2,9-Disubstituted 8-phenylthio-9H-purines | EGFR (L858R) | Identified as potent inhibitors of mutant EGFR. | researchgate.net |

DNA topoisomerase II is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. While many anticancer drugs act as topoisomerase II "poisons" by stabilizing the covalent enzyme-DNA cleavage complex, another class of compounds, known as catalytic inhibitors, block the enzyme's activity without inducing these toxic DNA breaks. nih.govaacrjournals.org

Screening of chemical libraries has identified substituted purine analogues as a novel structural class of catalytic topoisomerase II inhibitors. nih.govsemanticscholar.org One such compound, NSC35866 , an S6-substituted analogue of thioguanine, was found to inhibit the DNA strand passage and ATPase reactions of human topoisomerase IIα. nih.govaacrjournals.org This compound primarily targets the DNA-stimulated ATPase activity. aacrjournals.orgresearchgate.net Unlike topoisomerase poisons, NSC35866 does not increase the level of covalent cleavable complexes and can antagonize the cytotoxic effects of poisons like etoposide (B1684455) in cancer cells. nih.govsemanticscholar.org

Further SAR analysis of other S6 and O6 substituted purines revealed that the nature of the C6 substitution influences the mode of interaction with topoisomerase II. aacrjournals.org For example, while the activity of NSC35866 is lost upon removal of a C2 amino group, this group has no impact on the potency of other related inhibitors, suggesting different binding interactions. aacrjournals.org

| Compound | Mechanism | Key Finding | Reference |

|---|---|---|---|

| NSC35866 (S6-substituted thioguanine analogue) | Catalytic inhibitor | Inhibits DNA-stimulated ATPase activity of Topoisomerase IIα. | nih.govaacrjournals.org |

| NSC348400, NSC348401, NSC348402 | ATPase inhibitors | Inhibited Topoisomerase IIα ATPase reaction with IC₅₀ values in the high nanomolar range. | aacrjournals.org |

| O6-benzylguanine, NU2058 | Catalytic inhibitors | Inhibited Topoisomerase II ATPase activity in the presence of DTT, unlike thiopurines with free SH groups. | nih.govsemanticscholar.org |

The mechanism by which substituted purines inhibit kinases predominantly involves competitive binding at the highly conserved ATP pocket. nih.govnih.gov However, the selectivity and potency of these inhibitors are dictated by the specific substitutions on the purine core, which allow for differential interactions with amino acid residues within and around the ATP binding site.

Crystal structures of purine-derived inhibitors bound to kinases have revealed different binding modes for the purine ring, enabling diverse exploration of the ATP binding site. nih.gov For CDK inhibitors, substitutions at the C-2, N-9, and C-6 positions are critical for determining potency and selectivity. nih.gov For instance, X-ray crystallography of a 2,6,9-trisubstituted purine in complex with human CDK2 revealed the molecular basis of inhibition, and subsequent modeling helped rationalize the observed SAR for the compound series. semanticscholar.org Co-crystal structures of 6-substituted 2-arylaminopurines bound to CDK2 and CDK1 showed that inhibitor binding to CDK2 stabilizes a glycine-rich loop conformation that shapes the ATP ribose binding pocket, which may be a basis for designing inhibitors that can differentiate between the two kinases. acs.org

In the context of c-Src inhibition, selectivity has been pursued by designing purine derivatives that interact with less conserved regions near the ATP pocket. Appending functionality to interact with the phosphate-binding loop (P-loop) of c-Src, which is more "open" compared to that of c-Abl, has proven to be a successful strategy for developing highly selective inhibitors. nih.gov For EGFR inhibitors, the introduction of groups that can form additional hydrogen bonds with mutant residues, such as a cyclopropylsulfonamide group forming hydrogen bonds with a mutant Ser797, has been key to achieving potent inhibition of drug-resistant EGFR variants. nih.gov The N9-substituent is also crucial, with moieties like cyclopentyl enhancing hydrophobic interactions within the kinase domain. nih.gov

Purine Nucleoside Phosphorylase (PNP) Inhibition

No studies were found that investigated the inhibitory activity of 6-chloro-9-(p-tolyl)-9H-purine against Purine Nucleoside Phosphorylase (PNP).

Adenosine Deaminase Inhibition

There is no available research on the potential for 6-chloro-9-(p-tolyl)-9H-purine to inhibit the enzyme Adenosine Deaminase.

Purine Derivatives as Receptor Antagonists/Agonists

No data exists in the scientific literature regarding the interaction of 6-chloro-9-(p-tolyl)-9H-purine with any purinergic receptors.

Purinergic Receptor Modulation (P1 and P2 Receptors)

Specific studies on the modulation of P1 and P2 receptors by 6-chloro-9-(p-tolyl)-9H-purine have not been published.

There is no information available on the antagonistic effects of 6-chloro-9-(p-tolyl)-9H-purine on the P2X7 receptor or any associated pre-clinical implications.

The modulatory effects of 6-chloro-9-(p-tolyl)-9H-purine on P2Y receptors, including subtypes P2Y2, P2Y12, and P2Y13, have not been evaluated in any published research.

There are no studies detailing the modulation of adenosine receptor subtypes A1, A2A, A2B, or A3 by 6-chloro-9-(p-tolyl)-9H-purine.

Smoothened (SMO) Receptor Antagonism

The Smoothened (SMO) receptor, a critical component of the Hedgehog (HH) signaling pathway, has emerged as a significant target for anticancer therapeutics. nih.gov Aberrant activation of this pathway is linked to the development and progression of various human cancers. nih.gov The versatile purine scaffold has been successfully utilized to design novel SMO antagonists. nih.gov

In one study, a series of 2,6,9-trisubstituted purine derivatives were designed, synthesized, and evaluated for their potential as SMO antagonists. nih.gov Among the synthesized compounds, one particular derivative, identified as compound 4s , demonstrated potent activity. nih.gov Mechanistic studies confirmed that 4s functions as a SMO antagonist through direct interaction with the receptor, as validated by BODIPY-cyclopamine displacement assays. nih.gov This interaction leads to the downstream suppression of the HH signaling cascade, evidenced by the downregulation of its target genes, PTCH and GLI1. nih.gov The development of such purine-based antagonists represents a promising strategy to overcome the drug resistance that often develops with existing SMO inhibitors like vismodegib. nih.gov

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cells (In Vitro Studies)

The purine scaffold is a foundational structure for a multitude of compounds exhibiting significant antiproliferative and apoptosis-inducing properties against various cancer cell lines. nih.govmedchemexpress.com Purine analogs can function as antimetabolites, targeting the precursors involved in nucleic acid metabolism, thereby disrupting cell growth, proliferation, and division. nih.govnih.gov

Derivatives of 6-chloropurine (B14466) have demonstrated notable antitumor activity. medchemexpress.com For instance, 2,6,9-trisubstituted purine derivatives have been shown to be selectively cytotoxic to cancer cells while inhibiting their growth. nih.gov One such compound induced cell cycle arrest and apoptosis in cancer cells, effects that were more potent than those observed with the established anticancer agent 5-fluorouracil. nih.gov Similarly, studies on 6-substituted 9H-purin-9-yl-pyridinium derivatives revealed that these molecules exert antiproliferative effects on human cervical carcinoma (HeLa) cells. nih.govresearchgate.net

The mechanism of action often involves the induction of apoptosis, or programmed cell death. nih.govembopress.org In human leukemia cells, certain 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have been shown to induce apoptosis. nih.gov Specifically, treatment with (E)-6-amino-9-(styrylsulfonyl)-9H-purine led to an increased expression of caspase 3 and cytochrome c genes, indicating the involvement of the intrinsic mitochondrial pathway in triggering apoptosis. nih.gov Another 6-chloropurine analog, 9-norbornyl-6-chloropurine , was found to increase its own cytotoxicity by inducing the depletion of glutathione (B108866) (GSH) in tumor cells. nih.gov

The antiproliferative activity of various purine derivatives against different cancer cell lines is summarized below.

| Compound Class | Cell Line(s) | Activity Noted |

| 2,6,9-Trisubstituted Purine (4s ) | Daoy, HT-29, HCT-116 | Inhibition of cell growth, selective cytotoxicity, induction of apoptosis. nih.gov |

| 6-Substituted 9-beta-d-ribofuranosyl purine | HeLa, HL-60 | Growth inhibition (70.21% in HeLa, 70.85% in HL-60 at 10 µM). nih.gov |

| 6-Amino-9-sulfonylpurine derivative | K562 (Leukemia) | Antiproliferative activity, apoptosis induction. nih.gov |

| 6-(substituted phenyl piperazine)-purine derivatives | Liver, Colon, Breast Cancer Cells | Cytotoxic effects. nih.gov |

Antiviral Activities of 9-Arylpurines

The 9-arylpurine scaffold has been identified as a novel and potent class of inhibitors against enteroviruses, a genus of viruses responsible for a wide range of human diseases. nih.govdatapdf.com Structure-activity relationship (SAR) studies have revealed that the presence of a halogen, specifically a chlorine or bromine atom, at the 6-position of the purine ring is a critical requirement for their antiviral activity. nih.govdatapdf.com

These compounds have demonstrated efficacy against a variety of enteroviruses, with activity observed in the low micromolar range. nih.govdatapdf.com The most selective compounds in this series were found to inhibit the replication of Coxsackie virus B3 (CVB3) in a dose-dependent manner, with 50% effective concentration (EC₅₀) values typically ranging from 5 to 8 µM. nih.govdatapdf.com Further exploration led to derivatives that efficiently inhibit CVB3 replication with EC₅₀ values between 3 and 15 µM. nih.gov Importantly, these 9-arylpurines showed no significant toxicity in various cell lines at concentrations up to 250 µM, indicating a favorable selectivity index. nih.govdatapdf.com

The spectrum of activity extends to other enteroviruses as well. One of the most potent congeners proved active against Coxsackie virus A16, Coxsackie virus A21, Coxsackie virus A24, and echovirus 9. datapdf.com Cross-resistance studies have confirmed that different 9-aryl-6-chloropurines belong to the same pharmacological class, which is distinct from other types of CVB3 inhibitors like enviroxime. nih.gov

| Virus Strain | Compound Type | EC₅₀ Value |

| Coxsackie virus B3 (CVB3) | 9-Aryl-6-chloropurines | ~ 5-8 µM datapdf.com |

| Coxsackie virus B3 (CVB3) | 9-Aryl-6-chloropurines | 3-15 µM nih.gov |

| Coxsackie virus A16 (CVA16) | Potent 9-Arylpurine | Active datapdf.com |

| Coxsackie virus A21 (CVA21) | Potent 9-Arylpurine | Active datapdf.com |

| Coxsackie virus A24 (CVA24) | Potent 9-Arylpurine | Active datapdf.com |

| Echovirus 9 | Potent 9-Arylpurine | Active datapdf.com |

Polypharmacology and Multi-Targeting Approaches with Purine Scaffolds

Polypharmacology is the principle by which a single chemical entity is designed to interact with two or more biological targets simultaneously. nih.govresearchgate.net This multi-targeting approach offers significant advantages over conventional single-target drugs, particularly for treating complex, multifactorial diseases like cancer, where multiple proteins and signaling pathways are dysregulated. nih.govresearchgate.net A multi-targeting agent can achieve superior efficacy through cumulative effects at each of its individual targets. nih.gov

The purine scaffold is exceptionally well-suited for the design of polypharmacological agents. Purines are fundamental building blocks of life, serving as precursors for DNA and RNA and as key components in cellular energy and signaling molecules like ATP and GTP. nih.gov Consequently, a vast number of enzymes and receptors have evolved to bind purine-like structures. This inherent biological recognition makes the purine ring a "privileged scaffold" in medicinal chemistry, capable of being modified to interact with a wide range of protein targets.

The successful design of a polypharmacological drug requires that the molecule possesses promiscuity—the ability to bind to multiple targets—while avoiding interactions with "anti-targets" that could lead to adverse effects. nih.govresearchgate.net Rational drug design, often aided by computational methods, can be used to intentionally incorporate promiscuity into molecules based on the purine scaffold. nih.goveurekaselect.com This strategy has led to the development of multi-target-directed ligands (MTDLs) that aim for an improved therapeutic profile by leveraging well-understood target pathology associations and similarities in the binding pockets of different proteins. nih.gov

Biological Pathways Modulated by 6-Chloro-9-(p-tolyl)-9H-Purine and Analogues

Due to their structural diversity and ability to engage multiple targets, 6-chloropurine derivatives and their analogues modulate a wide array of biological pathways, including cell cycle regulation, inflammatory processes, and metabolic pathways.

Cell Cycle Regulation: A common mechanism of antiproliferative purine analogues is the disruption of the cell cycle. nih.gov For example, a 2,6,9-trisubstituted purine derivative was found to induce cell cycle arrest in cancer cells. nih.gov Other studies have shown that 6-morpholino/amino-9-sulfonylpurine derivatives cause an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis. nih.gov

Inflammatory Processes: Purine analogues have been designed to act as potent anti-inflammatory agents. A novel series of 9-cinnamyl-9H-purine analogues were developed as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov One compound from this series, 5e , effectively inhibited the interaction between TLR4 and its downstream adapter protein MyD88. This disruption suppressed the NF-κB signaling pathway, a central regulator of inflammation. nih.gov As a result, 5e significantly inhibited the production of nitric oxide (IC₅₀: 6.4 µM) and reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in macrophages. nih.gov

Metabolic and Other Pathways: As antimetabolites, purine analogues fundamentally interfere with the synthesis of DNA, RNA, and proteins. medchemexpress.combiosynth.com Beyond this primary mechanism, they can modulate other critical cellular processes. For instance, the compound 9-norbornyl-6-chloropurine exerts its antileukemic effect by inducing the depletion of cellular glutathione (GSH), a key antioxidant, and subsequently affecting the activity of several GSH-dependent enzymes. nih.gov The regulation of purine metabolism itself is a complex process involving the coordinated action of salvage and de novo biosynthetic pathways, both of which can be targeted by purine-based therapeutics. nih.gov

Computational Chemistry and Molecular Modeling in Purine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of purine (B94841) research, docking is instrumental in understanding how ligands like 6-chloro-9-(p-tolyl)-9H-purine interact with the active sites of biological targets, such as protein kinases, which are often implicated in cancer. nih.govresearchgate.net

A primary outcome of molecular docking simulations is the detailed visualization of intermolecular interactions between the ligand and the target protein. This allows for the identification of specific amino acid residues that are crucial for binding. For purine-based inhibitors targeting protein kinases, a common interaction motif involves the formation of one or more hydrogen bonds between the nitrogen atoms of the purine ring and the backbone amide groups of the kinase hinge region. nih.gov

In studies of related purine inhibitors targeting kinases like Polo-like kinase 1 (PLK1), key interactions have been mapped to specific residues. The insights from these related compounds suggest that 6-chloro-9-(p-tolyl)-9H-purine would likely engage in similar interactions. The p-tolyl group is predicted to form van der Waals and hydrophobic interactions with nonpolar residues, while the chlorine atom at the C6 position can form halogen bonds or other specific interactions that enhance binding affinity.

Below is a table summarizing typical interactions observed for purine-based inhibitors in the active site of a protein kinase, which are illustrative of the interactions that could be identified for 6-chloro-9-(p-tolyl)-9H-purine.

| Interaction Type | Ligand Moiety | Key Protein Residues (Examples) |

| Hydrogen Bonding | Purine N1/N3 | Hinge Region (e.g., CYS133, GLU131) |

| Hydrophobic Interactions | p-Tolyl Group | ALA80, LEU59, LEU130 |

| Pi-Pi Stacking | Purine Ring | Phenylalanine, Tyrosine |

| Halogen Bonding | C6-Chloro | Serine, Threonine |

This table presents examples of key binding residues identified in docking studies of purine analogues with various protein kinases. nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked complex and analyzing the conformational changes that may occur upon ligand binding. rsc.orgnih.gov

Starting from the best-docked pose, an MD simulation is run for several nanoseconds to observe the behavior of the ligand within the binding pocket. This process helps validate the docking results by confirming that the key interactions are maintained over time. mdpi.com For a compound like 6-chloro-9-(p-tolyl)-9H-purine, MD simulations can reveal the flexibility of the p-tolyl group and how it adapts to the shape of the hydrophobic pocket. Furthermore, these simulations can be used to calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more reliable prediction of a compound's potency.

Quantum Chemical Calculations in QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net These models are powerful tools for predicting the activity of unsynthesized compounds. researchgate.netnih.gov Quantum chemical calculations are often employed to derive the molecular descriptors that form the basis of these models. iosrjournals.org

Using methods like Density Functional Theory (DFT), various electronic and structural properties of molecules such as 6-chloro-9-(p-tolyl)-9H-purine can be calculated. These properties, known as molecular descriptors, quantify aspects of the molecule's structure that may influence its biological activity. researchgate.netnih.gov For instance, 3D-QSAR models can generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity, guiding the design of new, more potent analogues. nih.govmdpi.com

Quantum chemical calculations provide precise values for a wide range of molecular descriptors. These descriptors are essential for building robust QSAR models. Key descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons. A higher EHOMO value often correlates with increased reactivity and better binding to electron-deficient sites on a target protein. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability. researchgate.net

pKa values: These values predict the ionization state of the molecule at physiological pH, which is critical for its interaction with biological targets and its pharmacokinetic properties.

The table below presents typical quantum chemical descriptors calculated for purine derivatives, providing an example of the data generated for QSAR studies. researchgate.net

| Descriptor | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (HOMO-LUMO gap) | Indicator of chemical reactivity | 5.3 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 3.5 Debye |

| Polarizability (α) | Ease of distortion of the electron cloud | 25 ų |

Note: The values in this table are representative examples for purine derivatives and not specific experimental or calculated values for 6-chloro-9-(p-tolyl)-9H-purine.

Virtual Screening for Novel Purine-Based Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the cost and time associated with high-throughput screening (HTS) by focusing experimental efforts on a smaller, more promising set of compounds. youtube.com

The 6-chloropurine (B14466) scaffold is a versatile starting point for building virtual libraries. nih.govnih.govresearchgate.net By computationally enumerating various substituents at the N9 position and other positions of the purine ring, vast chemical libraries can be generated. nih.govwuxibiology.com These libraries, which can contain millions of virtual compounds, are then screened against the three-dimensional structure of a therapeutic target using docking algorithms. The top-scoring compounds, predicted to have the highest binding affinity, are then selected for synthesis and in vitro testing. This strategy has been successfully used to discover novel inhibitors for a wide range of targets. preprints.org

Design of Novel Purine Analogues based on Computational Insights

The ultimate goal of computational modeling in drug discovery is the rational design of new and improved therapeutic agents. The insights gained from molecular docking, MD simulations, and QSAR studies on compounds like 6-chloro-9-(p-tolyl)-9H-purine provide a clear roadmap for structural modifications. mdpi.comnih.gov

For example, if docking studies reveal an unoccupied hydrophobic pocket near the p-tolyl group, new analogues could be designed with larger or more lipophilic substituents at this position to improve van der Waals interactions. nih.gov Similarly, if QSAR contour maps indicate that a positive electrostatic potential is favored at a certain position, analogues with electron-donating groups could be proposed. mdpi.com This iterative cycle of computational design, followed by synthesis and biological evaluation, accelerates the drug discovery process and enhances the probability of developing successful clinical candidates. tpcj.orgnih.gov

Advanced Analytical and Spectroscopic Techniques for Purine Studies

Chromatography Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation and purification of 6-chloro-9-(p-tolyl)-9H-purine from reaction mixtures and for its quantitative analysis. The choice of technique is dictated by the physicochemical properties of the compound and the analytical requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives. For a compound like 6-chloro-9-(p-tolyl)-9H-purine, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common approach. In this modality, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase.

The retention of 6-chloro-9-(p-tolyl)-9H-purine on a C18 column is primarily governed by hydrophobic interactions between the tolyl and purine ring systems and the stationary phase. The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. The elution of the compound is achieved by isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution. The selection of the mobile phase composition and gradient profile is critical for achieving optimal separation from impurities and starting materials.

A typical HPLC setup for the analysis of 6-chloro-9-(p-tolyl)-9H-purine would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with the addition of a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the purine ring system exhibits strong absorbance in the UV region.

Table 1: Illustrative HPLC Parameters for Purine Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

For the analysis of 6-chloro-9-(p-tolyl)-9H-purine, a UHPLC method would offer a substantial improvement in throughput and sensitivity. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the preferred mode. The shorter analysis times are particularly advantageous for high-throughput screening or reaction monitoring. A UHPLC-based method would allow for the rapid assessment of purity and concentration of 6-chloro-9-(p-tolyl)-9H-purine in a large number of samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Purine derivatives, including 6-chloro-9-(p-tolyl)-9H-purine, are generally non-volatile due to their polar nature and the presence of nitrogen heteroatoms capable of hydrogen bonding. Therefore, direct analysis by GC-MS is often not feasible.

To make these compounds amenable to GC analysis, a derivatization step is typically required to increase their volatility. Silylation is a common derivatization technique for compounds with active hydrogens, such as those that might be present in trace amounts of tautomeric forms of the purine. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the volatile TMS-derivative of 6-chloro-9-(p-tolyl)-9H-purine can be separated on a GC column, typically a nonpolar or medium-polarity capillary column. The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that can be used for identification.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential tool for the molecular characterization of 6-chloro-9-(p-tolyl)-9H-purine, providing information about its molecular weight and structure.

Electrospray Ionization (ESI) and Time-of-Flight (TOF) MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like purine derivatives. In ESI, a solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For 6-chloro-9-(p-tolyl)-9H-purine, ESI in the positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺.

The molecular formula of 6-chloro-9-(p-tolyl)-9H-purine is C₁₂H₉ClN₄, with a calculated molecular weight of approximately 244.68 g/mol . Therefore, in an ESI mass spectrum, a strong signal corresponding to the [M+H]⁺ ion would be expected at an m/z (mass-to-charge ratio) of approximately 245.06.

Time-of-Flight (TOF) mass analyzers are often coupled with ESI sources. TOF analyzers measure the mass-to-charge ratio of ions by determining the time it takes for them to travel a fixed distance in a field-free region. High-resolution TOF instruments can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. For a related compound, 6-chloro-9-(p-tolyl)-9H-purine-8-carbonitrile (C₁₃H₉ClN₅), high-resolution mass spectrometry (HRMS) with ESI has been used to determine the exact mass of the protonated molecule, confirming its elemental composition. A similar approach would be invaluable for the definitive identification of 6-chloro-9-(p-tolyl)-9H-purine.

Table 2: Predicted Mass Spectrometry Data for 6-chloro-9-(p-tolyl)-9H-purine

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₄ |

| Molecular Weight | 244.68 g/mol |

| Ionization Mode | ESI Positive |

| Expected Ion | [M+H]⁺ |

| Predicted m/z | ~245.06 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]⁺ ion of 6-chloro-9-(p-tolyl)-9H-purine, is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment into smaller product ions. The resulting product ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern obtained from an MS/MS experiment is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For 6-chloro-9-(p-tolyl)-9H-purine, fragmentation would likely involve the cleavage of the bond between the purine ring and the p-tolyl group, as well as fragmentation within the purine ring itself. The analysis of these fragmentation pathways provides valuable structural information and can be used to differentiate between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of synthetic purine derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For 9-substituted purines, the chemical shifts of the purine ring protons, H-2 and H-8, are particularly diagnostic. In N(9)-substituted isomers, the H-2 proton typically appears at a lower field (more deshielded) compared to the H-8 proton. This pattern is a reliable indicator of substitution at the N-9 position. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to confirm spatial proximities, such as between the protons of the p-tolyl group and the H-8 proton of the purine ring, which would not be possible if the substitution were at the N-3 position due to the greater distance. harvard.edu

Table 1: Representative NMR Data for a 9-Substituted 6-Chloropurine (B14466) Analog

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 6-chloro-9-methyl-9H-purine | ¹H | (Varian CFT-20) nih.gov |

X-ray Crystallography for Ligand-Enzyme Complex Characterization

X-ray crystallography is a powerful technique that provides precise three-dimensional structural information of molecules at the atomic level. In the context of purine research, it is instrumental in determining the exact stereochemistry, conformation, and intermolecular interactions of purine derivatives, both as isolated molecules and when bound to biological targets such as enzymes.

While a crystal structure for 6-chloro-9-(p-tolyl)-9H-purine is not available, the crystallographic analysis of structurally related N9-substituted purines bound to enzymes reveals critical insights into their binding modes. For instance, X-ray structures of N7/N9-substituted purine analogs bound to the N-terminal domain of Hsp90 have elucidated the extensive hydrophobic interactions and hydrogen bonding networks that govern ligand recognition. mdpi.com These studies show the purine ring occupying a binding pocket, with the substituent at the 9-position extending into a hydrophobic region, a binding mode that would be anticipated for the p-tolyl group of the subject compound. mdpi.com Such detailed structural information is invaluable for structure-based drug design and for understanding the molecular basis of a compound's biological activity. mdpi.com

In a crystallographic study of various N7/N9-substituted purines, the electron density map provided an unambiguous positioning of the compounds within the enzyme's binding pocket, revealing an L-shaped conformation where the purine ring is tightly bound through hydrophobic interactions and hydrogen bonds. mdpi.com

Surface Plasmon Resonance (SPR) Analysis for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics and affinity of molecular interactions. nih.govnih.govharvard.eduyoutube.com It is a valuable tool for characterizing the binding of small molecules, such as purine derivatives, to macromolecular targets like proteins and nucleic acids. nih.govspringernature.com

In a typical SPR experiment, a target molecule (the ligand) is immobilized on a sensor chip surface. springernature.com A solution containing the compound of interest (the analyte) is then flowed over the surface. springernature.com The binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This signal is proportional to the mass of the analyte bound to the surface. harvard.edu

By monitoring the association and dissociation of the analyte in real-time, key kinetic parameters can be determined, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity, with lower values indicating a stronger interaction.

While specific SPR data for 6-chloro-9-(p-tolyl)-9H-purine is not available, the technique has been successfully applied to study the binding kinetics of other purine derivatives. For example, SPR has been used to assess the binding affinities of novel 9-(2-hydroxypropyl)purine nucleoside analogs to herpesviral thymidine (B127349) kinases. harvard.edu Similarly, it has been employed to determine the receptor affinity constants for various synthetic cannabinoids, many of which contain heterocyclic cores, demonstrating the utility of SPR in differentiating the binding affinities of structurally similar compounds. nih.govnih.gov These studies underscore the potential of SPR for quantifying the interaction of 6-chloro-9-(p-tolyl)-9H-purine with its putative biological targets.

Table 2: Kinetic Parameters Determined by SPR

| Parameter | Description |

|---|---|

| ka (Association Rate Constant) | The rate at which the analyte binds to the immobilized ligand. |

| kd (Dissociation Rate Constant) | The rate at which the analyte-ligand complex dissociates. |

| KD (Equilibrium Dissociation Constant) | The ratio of kd/ka, representing the affinity of the interaction. |

Transient Absorption Spectroscopy for Mechanistic Studies

Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a powerful technique used to study the kinetics and mechanisms of photochemical and photophysical processes. youtube.com It allows for the detection and characterization of short-lived transient species, such as excited states and reaction intermediates, on timescales ranging from femtoseconds to seconds. youtube.comresearchgate.net

In a TAS experiment, a sample is first excited by a short pulse of light (the pump pulse). youtube.com A second, weaker pulse of light (the probe pulse) is then passed through the sample at a variable time delay after the pump pulse. youtube.com By measuring the change in the absorbance of the probe light as a function of time and wavelength, the formation and decay of transient species can be monitored. rsc.org

While no specific transient absorption spectroscopy studies have been reported for 6-chloro-9-(p-tolyl)-9H-purine, this technique could be employed to investigate its photochemical reactivity. For example, TAS could be used to study electron transfer processes from the photoexcited purine to an electron acceptor, a fundamental step in many photochemical reactions. rsc.org By analyzing the transient spectra, one could identify the formation of the purine radical cation and follow its subsequent reactions. Such mechanistic insights are crucial for understanding the photostability of the compound and for designing potential photochemically-activated therapeutic agents. The technique has been successfully used to study the mechanistic details of reactions involving other heterocyclic compounds, demonstrating its applicability to the purine class of molecules. nih.govnih.gov

Future Directions and Research Opportunities

Development of Novel Synthetic Routes for Complex Purine (B94841) Analogues

The synthesis of complex purine analogues like 6-chloro-9-(p-tolyl)-9H-purine often relies on multi-step processes that can be inefficient and lack versatility. Future research is increasingly focused on developing more elegant and efficient synthetic strategies. A key challenge lies in achieving regioselectivity and introducing diverse functional groups onto the purine core. iiserpune.ac.in

Promising future directions include:

Direct C-H Functionalization: This approach allows for the direct introduction of substituents onto the purine ring without the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For instance, methods for the direct regioselective C-H cyanation of purines have been developed, offering a streamlined route to compounds like 6-chloro-9-(p-tolyl)-9H-purine-8-carbonitrile. mdpi.com

Flow Chemistry and Automation: Utilizing microreactors and automated platforms can enhance reaction efficiency, improve safety, and allow for rapid library synthesis of purine derivatives for high-throughput screening.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, enable the construction of complex molecular scaffolds in a single step from three or more starting materials, offering a highly efficient pathway to novel and diverse purine analogues. nih.gov

Chemoenzymatic Synthesis: The integration of enzymatic steps into classical chemical synthesis can provide unparalleled selectivity and milder reaction conditions, which is particularly valuable for the synthesis of complex nucleoside analogues. rsc.org

These advanced synthetic methods are crucial for accessing novel chemical space and generating sophisticated purine analogues with enhanced potency and specificity.

Exploration of New Biological Targets for Purine-Based Therapeutics

While purine analogues have traditionally targeted kinases and DNA/RNA synthesis, future research aims to identify and validate novel biological targets to expand their therapeutic applications and address unmet medical needs. The structural versatility of the purine scaffold makes it an ideal starting point for designing ligands for a wide array of proteins.

Key areas of exploration for new targets include:

De Novo Purine Synthesis Pathway: Targeting enzymes involved in the de novo synthesis of purines is a promising strategy for developing anticancer and antimicrobial agents. researchgate.net Enzymes such as phosphoribosylpyrophosphate (PRPP) synthetase and IMP dehydrogenase (IMPDH) are critical for cell proliferation and bacterial survival, making them attractive targets. mdpi.comlshtm.ac.uk

Riboswitches: These are non-coding RNA structures in bacteria that regulate gene expression upon binding to specific small molecules. Designing purine analogues that mimic natural ligands to bind to purine-sensing riboswitches offers a novel mechanism for developing new classes of antibiotics.

Epigenetic Targets: Purine-based compounds are being investigated as inhibitors of enzymes involved in epigenetic regulation, such as histone methyltransferases and demethylases, which play a crucial role in cancer development.

G-protein-Coupled Receptors (GPCRs): Beyond the well-known adenosine (B11128) receptors, other GPCRs may be modulated by novel purine derivatives, opening up therapeutic possibilities in neurology, immunology, and cardiovascular disease.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents and reducing the time and cost of development. For purine-based therapeutics, advanced computational modeling is moving beyond simple docking studies to provide deeper insights into molecular interactions and guide the design of next-generation inhibitors. scielo.br

Future applications of computational modeling in this field include:

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of a purine ligand within its binding site, revealing key interactions and conformational changes that are missed by static models. This is crucial for understanding binding affinity and the mechanisms of drug resistance.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide quantitative predictions of binding affinities, allowing for the precise ranking of potential drug candidates before synthesis.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and other machine learning-based models can identify the specific structural features of purine analogues that correlate with biological activity, guiding the design of more potent compounds. researchgate.net

Fragment-Based Drug Design (FBDD): Computational approaches can be used to screen fragment libraries and guide the assembly of novel purine-based inhibitors from smaller chemical building blocks, a process that has been successfully applied to targets like purine nucleoside phosphorylase (PNP). pnas.orgnih.gov

Q & A

Basic Research Questions